molecular formula C11H9ClF3N3O B2828362 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol CAS No. 2176069-19-3

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol

Cat. No.: B2828362
CAS No.: 2176069-19-3
M. Wt: 291.66
InChI Key: CKPJEFSZEAOCOR-UHFFFAOYSA-N
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Description

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol is a compound that features a triazole ring substituted with a chlorinated and trifluoromethylated phenyl group. This compound is of interest due to its unique chemical structure, which imparts specific properties that are valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol typically involves the formation of the triazole ring followed by the introduction of the chlorinated and trifluoromethylated phenyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The reaction conditions often require the presence of a copper catalyst and are carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using automated reactors to ensure consistent quality and yield. The use of continuous flow reactors can enhance the efficiency of the synthesis process, allowing for better control over reaction parameters and reducing the risk of side reactions .

Chemical Reactions Analysis

Types of Reactions

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the development of agrochemicals and materials with unique properties

Mechanism of Action

The mechanism of action of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The presence of the trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}methanol
  • 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}acetic acid
  • 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}propane-1,3-diol

Uniqueness

The uniqueness of 2-{1-[2-chloro-5-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the triazole ring with the chlorinated and trifluoromethylated phenyl group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-[1-[2-chloro-5-(trifluoromethyl)phenyl]triazol-4-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClF3N3O/c12-9-2-1-7(11(13,14)15)5-10(9)18-6-8(3-4-19)16-17-18/h1-2,5-6,19H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKPJEFSZEAOCOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)N2C=C(N=N2)CCO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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